Diethyl 4-methoxybenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARVHNAACNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249159 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-93-3 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-methoxybenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Perspective of Its Discovery and Early Applications
The development of phosphonate (B1237965) chemistry dates back to the mid-20th century. In 1958, Leopold Horner published a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org This was further defined by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons reaction. wikipedia.org This reaction quickly became a cornerstone of synthetic organic chemistry for its reliability in forming alkenes.
Early applications of phosphonates, in general, were diverse, ranging from their use as plant growth regulators to their incorporation into pharmaceuticals. wikipedia.org The synthesis of various phosphonate esters, including diethyl 4-methoxybenzylphosphonate, was driven by the need for versatile building blocks for these applications. The synthesis of diethyl benzylphosphonate derivatives, for example, can be achieved through methods like the Michaelis-Arbuzov reaction. nih.govorganic-chemistry.org
Contemporary Research Landscape and Future Directions for Diethyl 4 Methoxybenzylphosphonate
Diverse Synthetic Routes to this compound
The synthesis of this compound can be achieved through several methods, with the Arbuzov reaction being the most prominent.
Arbuzov-Type Reactions for Phosphonate Ester Formation
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. chinesechemsoc.orgnih.gov This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govorganic-chemistry.org The mechanism proceeds through the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) intermediate. chinesechemsoc.orgorganic-chemistry.org This is followed by dealkylation by the halide ion to yield the final phosphonate ester. chinesechemsoc.orgorganic-chemistry.org
A primary route to this compound is the reaction between 4-methoxybenzyl chloride and triethyl phosphite. nih.gov In this reaction, the lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion and forming a quasi-phosphonium intermediate. nih.gov The displaced chloride ion then attacks one of the ethyl groups on the phosphorus, leading to the formation of this compound and ethyl chloride. nih.gov
The classical Arbuzov reaction often requires high temperatures, sometimes exceeding 150°C, and may have limitations regarding functional group tolerance. chinesechemsoc.orgchinesechemsoc.org To address these challenges, various modifications and optimizations have been developed.
For the synthesis of benzyl (B1604629) phosphonates, including the 4-methoxy substituted derivative, alternative and milder conditions have been explored. One such method involves a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. researchgate.net Another approach utilizes a PEG/KI catalytic system, which allows the reaction to proceed at room temperature. nih.govfrontiersin.org In this system, a range of substituted benzyl halides can be reacted with dialkyl phosphites in the presence of potassium iodide and potassium carbonate in PEG-400, providing good to excellent yields. nih.govfrontiersin.org The reaction is believed to proceed via an initial Finkelstein reaction to form the more reactive benzyl iodide in situ. frontiersin.org
Optimization studies have also investigated the use of Lewis acids to mediate the Michaelis-Arbuzov reaction at room temperature, facilitating the preparation of various arylmethyl phosphonates. nih.govorganic-chemistry.org Furthermore, the use of catalysts like niobium(V) chloride has been shown to be effective in the synthesis of certain phosphonate derivatives. researchgate.net
Table 1: Optimization of Reaction Conditions for Benzyl Phosphonate Synthesis
| Entry | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | None | None | High | Variable | chinesechemsoc.orgchinesechemsoc.org |
| 2 | Pd(OAc)₂/Xantphos | Toluene | 110 | Good | researchgate.net |
| 3 | KI/K₂CO₃ | PEG-400 | Room Temp | 92 | nih.govfrontiersin.org |
| 4 | ZnI₂ | None | 85 | High | acs.org |
| 5 | NbCl₅ | Dichloromethane | Room Temp | Good | researchgate.net |
This table provides a summary of various conditions reported for the synthesis of benzyl phosphonates, highlighting the move towards milder and more efficient protocols.
Alternative Phosphonylation Strategies
Beyond the traditional Arbuzov reaction, other methods for the synthesis of phosphonates exist. The Pudovik reaction, for instance, involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.gov Another strategy involves the direct conversion of benzylic alcohols to phosphonates using triethyl phosphite in the presence of a catalyst like zinc iodide. acs.org This method provides a more direct route from the alcohol without the need to first convert it to a halide. acs.org Additionally, photochemical methods have been developed for the synthesis of arylphosphonates. nih.gov
Stereoselective Synthesis Approaches
While the synthesis of this compound itself does not typically involve the creation of a chiral center, the stereoselective synthesis of α-substituted benzylphosphonates is an area of significant research. The condensation of α-keto-esters with the anions of α-phosphonato-esters has been shown to yield substituted maleic esters with high stereoselectivity. rsc.org Furthermore, methods for the dynamic kinetic resolution of α-hydroxy-β-amino acids have been developed, which could be conceptually applied to related phosphonate systems. nih.gov The stereochemical outcome of some reactions, such as the dehydrodimerization of certain oxazolidinones, has been shown to be temperature-dependent, offering a handle for controlling stereoselectivity. researchgate.net
Reactivity and Mechanistic Investigations of this compound
The reactivity of this compound is centered around the phosphonate group and the benzylic position. The phosphorus center is susceptible to nucleophilic attack, and the methylene (B1212753) group adjacent to the phosphorus can be deprotonated to form a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes.
Mechanistic studies of the Arbuzov reaction have confirmed the formation of a phosphonium salt intermediate. chinesechemsoc.orgchinesechemsoc.org The presence of an electron-releasing group like the 4-methoxy group on the benzyl ring can influence the reaction rate. In related systems, it has been observed that electron-releasing substituents can decrease reactivity in certain nucleophilic substitution reactions, while electron-withdrawing groups can increase it. acs.org In the context of the Arbuzov reaction with substituted benzyl halides, the electronic nature of the substituent impacts the stability of the transition state and the phosphonium intermediate.
Wittig-Horner Reaction Applications
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a cornerstone of this compound's utility. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org this compound is particularly effective in this reaction for synthesizing stilbenoid structures, which are prevalent in many biologically active natural products. sigmaaldrich.comconicet.gov.ar
The deprotonation of this compound with a suitable base generates a nucleophilic carbanion that readily reacts with various aromatic aldehydes. This reaction provides a direct and efficient route to a wide array of stilbenoid derivatives, which possess a 1,2-diphenylethylene core structure.
A notable application is in the synthesis of resveratrol (B1683913), a naturally occurring stilbenoid with a range of biological activities. researchgate.net In a typical procedure, diethyl (3,5-dimethoxyphenyl)methylphosphonate is treated with a base and then reacted with 4-methoxybenzaldehyde's precursor to form the stilbene backbone. researchgate.net Similarly, this compound serves as a key reactant for producing stilbenoid derivatives with potential neuroprotective and antioxidant activities. sigmaaldrich.com For instance, it has been used in the synthesis of 3,4,5,4'-tetramethoxystilbene (B174519) (DMU-212), an analog of resveratrol with demonstrated anticancer properties. researchgate.net
The HWE reaction using this phosphonate has also been employed to create platinated stilbene complexes by reacting with platinum-containing aldehyde derivatives. wiley-vch.de This demonstrates the reaction's compatibility with organometallic functionalities, yielding the desired stilbene products in good yields. wiley-vch.de
Table 1: Examples of Stilbenoid Derivatives Synthesized via Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde Reactant | Stilbenoid Product | Reference |
| Diethyl (3,5-dimethoxyphenyl)methylphosphonate | 4-Anisaldehyde | 1-(3,5-dimethoxystyryl)-4-methoxybenzene (Resveratrol precursor) | researchgate.net |
| This compound | [PtCl(NCN-CHO-4)] | 4'-substituted stilbenoid-NCN-pincer platinum(II) complexes | wiley-vch.de |
| Diethyl(4-nitrobenzyl)phosphonate | 3,4-Dialkoxybenzaldehydes | 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes | nih.gov |
A significant advantage of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.org This stereochemical outcome is attributed to steric approach control during the reaction mechanism, where the antiperiplanar addition of the phosphonate carbanion to the aldehyde is favored to minimize steric hindrance. organic-chemistry.org The resulting dialkylphosphate byproduct is also water-soluble, simplifying purification compared to the traditional Wittig reaction. wikipedia.orgorganic-chemistry.org
The degree of (E)-selectivity can be influenced by several factors:
Reaction Temperature: Higher temperatures generally lead to increased (E)-stereoselectivity. wikipedia.org
Base and Counterion: The choice of base and its corresponding metal counterion (e.g., Li+, Na+, K+) can affect the ratio of stereoisomers. wikipedia.org
Aldehyde Structure: Increased steric bulk of the aldehyde reactant can enhance the preference for the (E)-isomer. wikipedia.org
While the HWE reaction is a reliable tool for generating (E)-alkenes, achieving high (Z)-selectivity (cis-isomer) often requires modified conditions or alternative synthetic strategies. conicet.gov.ar For example, in the synthesis of Combretastatin A-4, a potent antimitotic agent with a crucial (Z)-stilbene configuration, a Perkin reaction was utilized, followed by decarboxylation, which afforded a high cis/trans ratio of 95:5. mdpi.comresearchgate.net
The strategic implementation of the HWE reaction with this compound and its analogs is a key step in the total synthesis of several important natural products. conicet.gov.ar
Combretastatin A-4: The synthesis of analogs of Combretastatin A-4 (CA-4), a powerful vascular disrupting agent, often involves an olefination step. nih.gov While various methods exist, the HWE reaction provides a convergent approach to construct the stilbene core. For example, a synthetic pathway toward CA-4 phosphate (B84403), a water-soluble prodrug, involved the development of a new synthesis suitable for isotope labeling on the 4-methoxy group, highlighting the adaptability of olefination strategies. nih.gov
Resveratrol and its Glucuronide Metabolite: A practical, large-scale synthesis of resveratrol utilizes the olefination of anisaldehyde with a benzylic phosphonate derived from 3,5-dihydroxybenzoic acid. researchgate.net This method was developed to facilitate the production of multigram quantities of resveratrol 3-O-β-D-glucuronide, a key metabolite for biological studies. researchgate.net The HWE reaction step proved efficient and scalable for this purpose. researchgate.net
Nucleophilic Substitution Reactions and Derivatives
The benzylic carbon of this compound and its derivatives is susceptible to nucleophilic substitution, leveraging the resonance stabilization of the benzylic carbocation intermediate. chemistrysteps.com This reactivity allows for the introduction of various functional groups at this position.
While direct substitution on this compound itself is less common, its derivatives, such as α-hydroxy- and α-mesyloxy-benzylphosphonates, undergo efficient nucleophilic substitution to form α-alkoxy-benzylphosphonates. nih.govacs.org In a notable study, diethyl α-methanesulfonyloxy-benzylphosphonates were selectively converted into their corresponding α-alkoxy-benzylphosphonates when treated with alcohols under microwave irradiation. nih.gov This SN2 reaction proceeds with the substitution of the mesyloxy group by an alkoxy unit, leaving the phosphonate ester intact. nih.govacs.org The reaction demonstrates high selectivity and provides good yields for a range of substrates. nih.gov
Table 2: Synthesis of α-Alkoxy-benzylphosphonates from α-Mesyloxy-benzylphosphonates
| α-Mesyloxyphosphonate Substrate | Alcohol | Product | Yield | Reference |
| Diethyl α-mesyloxy-benzylphosphonate | Methanol | Diethyl α-methoxy-benzylphosphonate | 75% | nih.gov |
| Diethyl α-mesyloxy-benzylphosphonate | Ethanol | Diethyl α-ethoxy-benzylphosphonate | 77% | nih.gov |
| Diethyl α-mesyloxy-benzylphosphonate | n-Butanol | Diethyl α-butoxy-benzylphosphonate | 60% | nih.gov |
| Diethyl α-mesyloxy-4-methylbenzylphosphonate | Methanol | Diethyl α-methoxy-4-methylbenzylphosphonate | 72% | nih.gov |
| Diethyl α-mesyloxy-4-chlorobenzylphosphonate | n-Butanol | Diethyl α-butoxy-4-chlorobenzylphosphonate | 68% | nih.gov |
An interesting reaction pathway involving a quinoid intermediate has been proposed for reactions of α-hydroxy-benzylphosphonates bearing a 4-methoxy substituent. nih.govacs.org When attempting to synthesize diethyl α-methanesulfonyloxy-4-methoxybenzylphosphonate via sulfonylation of the corresponding α-hydroxyphosphonate, the exclusive product obtained was diethyl α-chloro-4-methoxybenzylphosphonate. nih.govacs.org
This unexpected outcome is rationalized by the formation of a transient quinoid carbocation intermediate. The electron-donating 4-methoxy group facilitates the elimination of the mesyloxy group (or a related species) to form a resonance-stabilized intermediate that resembles a quinone methide. This highly electrophilic intermediate is then attacked by the chloride ion present in the reaction mixture (from the sulfonyl chloride reagent), leading to the chlorinated product. nih.gov Theoretical calculations support this mechanistic hypothesis, indicating that the formation of the carbocation from diethyl α-mesyloxy-4-methoxybenzylphosphonate is an exothermic process. nih.govacs.org This pathway highlights the profound electronic influence of the p-methoxy group on the reactivity at the benzylic position.
Functionalization of the Methoxybenzyl Moiety
The 4-methoxybenzyl group, often referred to as the p-methoxybenzyl (PMB) group, is a common protecting group for alcohols and other functional groups in organic synthesis due to its relative stability and the various methods available for its cleavage. These deprotection strategies represent a key functionalization of the methoxybenzyl moiety.
One of the most common methods for the cleavage of a p-methoxybenzyl ether is through oxidative methods. However, studies have shown that the p-methoxybenzyl ester is surprisingly resistant to cleavage by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a common reagent for cleaving PMB ethers. nih.gov Even under forcing conditions, the PMB ester remains intact, suggesting a higher oxidation potential is required. nih.gov More powerful oxidizing agents, such as a combination of chromium trioxide and a silyl (B83357) chloride, have been reported to be effective in cleaving 4-methoxybenzyl esters. nih.gov
Acid-catalyzed cleavage is another prevalent method. Trifluoroacetic acid (TFA) is often employed to remove the PMB group. For instance, PMB esters can be selectively cleaved in the presence of benzyl esters using 10% TFA in dichloromethane. nih.gov This method proceeds via protonation of the carbonyl group followed by the loss of the stable 4-methoxybenzyl carbocation.
Furthermore, recent advancements have demonstrated the photochemical cleavage of PMB esters under metal-free reductive conditions in the presence of an organic electron donor. nih.gov This method offers a mild and orthogonal approach to deprotection, leaving PMB ethers intact.
While these methods are generally applicable to compounds containing a 4-methoxybenzyl moiety, specific studies detailing the direct functionalization of the methoxybenzyl group on this compound itself, beyond its role in Horner-Wadsworth-Emmons reactions, are less common in the readily available literature. However, the known reactivity of the PMB group provides a strong basis for predicting its behavior in this specific phosphonate.
Catalytic Reactions Utilizing this compound
The utility of this compound extends beyond a simple protecting group carrier. It actively participates in a variety of catalytic reactions, serving as a key building block for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, where phosphonate carbanions react with aldehydes or ketones to produce alkenes, predominantly with E-stereoselectivity. researchgate.netorganic-chemistry.org this compound is a classic HWE reagent, and its reaction with various carbonyl compounds is well-established.
Beyond the HWE reaction, derivatives of benzylphosphonates can participate in other transition metal-catalyzed cross-coupling reactions. For instance, a one-pot synthesis involving a Heck coupling of a diethyl 4-iodobenzylphosphonate with a substituted styrene, followed by an HWE reaction with a benzaldehyde, has been developed for the synthesis of 1,4-bis-styrylbenzenes. researchgate.net This sequential catalytic process highlights the compatibility of the phosphonate functionality with palladium-catalyzed cross-coupling conditions.
While direct participation of the C-H or C-O bond of the methoxybenzyl moiety of this compound in cross-coupling reactions is not extensively documented, the broader field of C-H activation and ether cleavage offers potential avenues for such transformations.
The field of organocatalysis has provided novel, metal-free methods for asymmetric synthesis. While specific examples of this compound as a direct substrate in organocatalytic transformations are not widely reported in the primary literature, its potential as a pronucleophile in reactions like Michael additions can be inferred from its acidic α-protons. The electron-withdrawing phosphonate group acidifies the methylene protons, making them susceptible to deprotonation by a basic organocatalyst, which could then facilitate addition to a Michael acceptor.
For example, the general principle of organocatalytic Michael additions involves the activation of a nucleophile or an electrophile by a small organic molecule. Given the acidity of the benzylic protons in this compound, it is conceivable that a chiral organocatalyst could facilitate its enantioselective addition to various electrophiles. However, dedicated studies to explore and optimize such reactions with this specific phosphonate are needed to establish its scope and utility in this burgeoning area of catalysis.
Iv. Spectroscopic and Theoretical Studies of Diethyl 4 Methoxybenzylphosphonate
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Diethyl 4-methoxybenzylphosphonate, providing detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.
The proton (¹H) NMR spectrum of this compound provides key insights into the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the protons of this compound are well-resolved. rsc.org
The ethoxy groups exhibit a characteristic pattern: a triplet signal for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The methoxy (B1213986) (OCH₃) group on the benzene (B151609) ring appears as a sharp singlet. The benzylic methylene (CH₂) protons adjacent to the phosphorus atom appear as a doublet due to coupling with the phosphorus nucleus. The aromatic protons on the 4-methoxybenzyl group typically show a pattern of two multiplets corresponding to the protons on the substituted benzene ring. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| 1.42-1.46 | m | 6H | CH₃ (ethoxy) | |
| 2.09 | d | 2H | P-CH₂-Ar | J = 4.6 Hz |
| 3.74 | s | 3H | OCH₃ | |
| 4.18-4.37 | m | 4H | O-CH₂ (ethoxy) | |
| 6.76-6.83 | m | 2H | Aromatic H | |
| 7.18-7.23 | m | 2H | Aromatic H |
Source: The Royal Society of Chemistry, 2017 rsc.org
The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum, typically recorded in CDCl₃, shows distinct signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment.
The carbon atoms of the ethoxy groups appear in the upfield region of the spectrum. The carbon of the methoxy group is also observed in this region. The benzylic methylene carbon signal is split into a doublet due to coupling with the phosphorus atom. The aromatic carbons show multiple signals in the downfield region, with their specific chemical shifts influenced by the methoxy substituent and the phosphonate (B1237965) group.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Splitting (Jpc in Hz) | Assignment |
|---|---|---|
| 16.64 | d (J = 4.7 Hz) | CH₃ (ethoxy) |
| 33.27 | d (J = 48.3 Hz) | P-CH₂-Ar |
| 55.36 | s | OCH₃ |
| 60.19 | d (J = 5.1 Hz) | O-CH₂ (ethoxy) |
| 113.95 | d (J = 16.0 Hz) | Aromatic CH |
| 119.54 | d (J = 194.8 Hz) | Aromatic C (ipso) |
| 133.72 | d (J = 11.3 Hz) | Aromatic CH |
| 162.83 | d (J = 3.4 Hz) | Aromatic C-OCH₃ |
Source: The Royal Society of Chemistry, 2017 rsc.org
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful tool specifically for observing the phosphorus nucleus in this compound. The ³¹P NMR spectrum typically shows a single signal, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is characteristic of a phosphonate ester. For this compound, the ³¹P NMR spectrum in CDCl₃ exhibits a signal at approximately 26.13 ppm. rsc.org
Table 3: ³¹P NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Solvent |
|---|---|
| 26.13 | CDCl₃ |
Source: The Royal Society of Chemistry, 2017 rsc.org
While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would offer a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY would establish the correlations between coupled protons, for instance, confirming the coupling between the methyl and methylene protons of the ethoxy groups.
HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignments of its attached protons.
HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds), which would be crucial for confirming the connectivity between the benzyl (B1604629) group, the phosphonate moiety, and the ethoxy groups.
Currently, there is no specific 2D NMR data available in the reviewed literature for this compound.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound would first be separated from other components before being ionized. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak [M]⁺ for this compound would be observed at an m/z of 258, corresponding to its molecular weight. nih.gov
Common fragmentation pathways for this compound involve the loss of ethoxy groups, the methoxy group, and cleavage of the benzyl-phosphorus bond. The observation of a prominent peak at m/z 121 is characteristic of the 4-methoxybenzyl (t-tropylium) cation, a common and stable fragment in the mass spectra of benzyl compounds. nih.gov
Table 4: Key Mass Spectrometry Data (GC-MS) for this compound
| m/z | Interpretation |
|---|---|
| 258 | Molecular Ion [M]⁺ |
| 121 | [CH₃OC₆H₄CH₂]⁺ |
Source: PubChem, 2024 nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum plots the intensity of absorption versus the wavenumber.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Experimental spectra can be obtained using instruments like a Bruker Tensor 27 FT-IR spectrometer with either neat or Attenuated Total Reflectance (ATR) techniques. chemicalbook.com The expected vibrations include a strong absorption for the phosphoryl group (P=O), stretches for the P-O-C and C-O-C (ether) linkages, and absorptions corresponding to the aromatic and aliphatic C-H bonds.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretch | ~1250 - 1200 |
| P-O-C (Alkyl) | Stretch | ~1050 - 1030 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1275 - 1200 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The chromophore in this compound is the 4-methoxyphenyl (B3050149) group.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic ring. tanta.edu.egchemicalbook.com The methoxy substituent on the benzene ring acts as an auxochrome, which can shift the absorption maxima (λ_max) to longer wavelengths and increase the absorption intensity compared to unsubstituted benzene. Studies on anisole, a similar chromophore, show an extensive vibrational progression belonging to the first valence (π → π) transition. chemicalbook.com These transitions involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). uzh.ch
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful complement to experimental studies, offering deep insights into the molecular and electronic properties of this compound that can be difficult to probe experimentally.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure of organic molecules. tanta.edu.eg Methods like DFT with hybrid functionals such as B3LYP can be used to optimize the molecule's three-dimensional geometry and calculate various electronic properties.
These calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO), the distribution of electron density, and the molecular electrostatic potential (MEP). tanta.edu.eg The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and its UV-Vis absorption properties. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 4: Properties Investigated by Quantum Chemical Calculations
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths and angles of the most stable conformation. |
| HOMO-LUMO Energies | Relates to electronic transitions and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the mapping of reaction pathways, the characterization of transition states, and the calculation of activation energies. For this compound, this approach can be applied to understand both its synthesis and its subsequent reactions.
The compound is commonly prepared via the Michaelis–Arbuzov reaction. Computational modeling can be used to investigate the S_N2 transition state involved in the displacement of a halide by the phosphite (B83602) ester. Furthermore, this compound is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. chemicalbook.com Theoretical studies can model the reaction intermediates and transition states to explain the stereoselectivity (E/Z selectivity) of the resulting double bond. Modern synthetic methods, such as visible-light-mediated phosphonylation reactions, can also be studied to understand the radical or ionic pathways involved. uzh.ch
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the molecule's preferred spatial arrangements, or conformers, and the energy barriers between them. This is critical as the conformation of the molecule can significantly influence its properties and interactions. The flexibility of the molecule arises from the rotation around several single bonds, including the P-C, C-C, and C-O bonds.
Theoretical calculations, such as those employing quantum chemical methods, are instrumental in mapping the potential energy surface of the molecule as a function of its dihedral angles. For analogous compounds like diethyl(phenyl)methylphosphonate, studies have utilized techniques like Nuclear Overhauser Effect (NOESY) spectroscopy in conjunction with quantum chemical calculations to elucidate conformational features. mdpi.com This combined experimental and theoretical approach allows for the determination of through-space interactions between protons, providing insights into the predominant conformations in solution. mdpi.com
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of conformational changes, solvent effects, and intermolecular interactions. nih.govnih.govacs.orgbiorxiv.org For aromatic compounds, MD simulations have been used to refine the prediction of properties like collisional cross sections by accounting for the internal energy and flexible nature of the molecules. nih.gov
A typical MD simulation for this compound would involve the following steps:
System Setup: Defining the initial coordinates of the molecule, often starting from an energy-minimized conformation. The molecule would be placed in a simulation box, which could be in a vacuum or filled with a solvent to mimic solution conditions.
Force Field Selection: Choosing a suitable force field that accurately describes the potential energy of the system as a function of its atomic coordinates.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.
Analysis: Analyzing the trajectory to extract information about conformational preferences, dihedral angle distributions, and the time evolution of various molecular properties.
The following table outlines key dihedral angles that would be of interest in the conformational analysis of this compound.
| Dihedral Angle | Description | Expected Behavior |
| C-C-P-O | Rotation around the benzyl C-P bond | Influences the orientation of the phosphonate group relative to the aromatic ring. |
| C-P-O-C | Rotation around the P-O bond | Determines the conformation of the diethyl phosphonate moiety. |
| Ar-C-O-C | Rotation around the methoxy group's C-O bond | Affects the orientation of the methoxy group relative to the benzene ring. |
This table is illustrative and based on general principles of conformational analysis for similar molecules.
Structure-Activity Relationship (SAR) Modeling (excluding specific biological activity descriptors)
Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property of interest. nih.govdrugbank.comfrontiersin.orgplos.org In the context of this compound, SAR models could be developed to predict various physicochemical or material properties without focusing on specific biological activities.
The development of a SAR model typically involves a series of steps:
Dataset Compilation: Assembling a dataset of molecules with known properties. For a study involving this compound, this would include a series of structurally related phosphonates.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological features.
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), to create a mathematical equation that correlates the descriptors with the property of interest. nih.govresearchgate.net
Model Validation: Assessing the predictive power and robustness of the developed model using internal and external validation techniques. researchgate.net
For phosphonates, QSAR studies have shown that steric and molecular geometry parameters can be significant in predicting certain activities. nih.gov The polarity and topology of the molecules have also been identified as important factors influencing their properties. nih.gov
The following table presents a selection of molecular descriptors that would be relevant for developing a SAR model for phosphonates like this compound.
| Descriptor Class | Example Descriptors | Information Encoded |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Distribution of electrons and electronic reactivity. |
| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and branching of the molecule. |
| Hydrophobicity | LogP | The lipophilicity of the molecule. |
This table provides examples of descriptor classes and is not exhaustive.
By developing predictive SAR models, it becomes possible to estimate the properties of new, unsynthesized phosphonate derivatives, thereby guiding the design of molecules with desired characteristics.
V. Research on Biological and Biomedical Relevance of Diethyl 4 Methoxybenzylphosphonate Derivatives
Investigation of Biological Activity of Synthesized Derivatives
The versatility of Diethyl 4-methoxybenzylphosphonate as a synthetic precursor has enabled the creation of a diverse library of compounds. These derivatives have been systematically evaluated for their biological effects, leading to the discovery of promising antiviral, anticancer, neuroprotective, antioxidant, antimicrobial, and enzyme-inhibiting properties.
Antiviral Properties of Phosphonate (B1237965) Derivatives
α-Aminophosphonates, which are structural analogs of amino acids, have garnered significant attention in medicinal chemistry for their wide range of biological activities, including antiviral effects. nih.gov The synthesis of these compounds can be achieved through methods like the Kabachnik–Fields reaction, which can utilize precursors such as this compound. nih.gov Research has also explored acyclic nucleoside phosphonates (ANPs) for their antiviral potential, with synthesis strategies involving the alkylation of nucleobases with precursors containing a phosphonomethoxy group. nih.gov Furthermore, studies on lipophilic nucleoside tetraphosphate (B8577671) derivatives have demonstrated that modifications to the phosphate (B84403) group can lead to potent antiviral activity. nih.gov For instance, δ-dialkylated and δ-monoalkylated d4T tetraphosphates have shown activity against HIV reverse transcriptase. nih.gov
Anticancer and Cytostatic Effects
Stilbene (B7821643) derivatives, which can be synthesized using this compound, have been extensively studied for their anticancer properties. nih.gov These compounds, including the well-known resveratrol (B1683913), have demonstrated significant anticancer activity against a multitude of cancer cell lines. nih.gov The cytotoxic effects are often dependent on the type and position of substituents on the stilbene framework. nih.gov
Hybrid molecules incorporating the stilbene scaffold have also shown promise. For example, resveratrol-coumarin hybrids have been designed and synthesized, with some exhibiting notable growth inhibition of various tumor cell lines. researchgate.net Similarly, resveratrol-oxadiazole hybrids have displayed superior antiproliferative activity compared to resveratrol itself. researchgate.net Synthetic stilbene derivatives have been shown to induce apoptosis and cell cycle arrest in cancerous cells. nih.gov Proteomic analyses of cells treated with these stilbenes revealed an impact on proteins involved in cell cycle regulation, apoptosis, DNA repair, and oxidative stress responses. nih.gov
Table 1: Anticancer Activity of Selected Stilbene Derivatives
| Derivative Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Resveratrol-Coumarin Hybrids | Varying degrees of growth inhibition against MCF-7, HCT-28, and K562 tumor cell lines. | Cytotoxic activity. | researchgate.net |
| Synthetic E-2-hydroxystilbenes | Strong cytotoxic effect against HeLa and U87 cancerous cell lines. | Induction of apoptosis, cell cycle arrest, and PARP cleavage. | nih.gov |
| General Stilbene Derivatives | Significant anticancer activity against a large number of cancer cell lines. | Interference with tubulin (de)polymerization, suppression of angiogenesis. | nih.govnih.gov |
Neuroprotective Activity of Stilbenoid Derivatives
Stilbenoid compounds, which are derivatives of stilbene, have demonstrated promising neuroprotective properties. nih.gov These compounds can potentially prevent and treat neurodegenerative disorders such as Alzheimer's disease by mitigating the generation and oligomerization of β-amyloid peptides and reducing tau protein hyperphosphorylation. nih.gov Resveratrol, a well-known stilbene, and its derivatives are of particular interest due to their ability to scavenge reactive oxygen species and exert anti-neuroinflammatory effects. nih.gov
Pterostilbene (B91288), a naturally occurring methylated derivative of resveratrol, has shown potent neuroprotective effects against neurotoxicity. nih.govmdpi.comresearchgate.net Studies have indicated that pterostilbene can protect neuronal cells from oxidative stress-induced damage. suny.edu The enhanced bioavailability of methylated stilbenes like pinostilbene, another resveratrol derivative, may contribute to their superior neuroprotective activity compared to resveratrol. suny.edu These derivatives have been shown to attenuate the phosphorylation of signaling proteins involved in neuronal apoptosis. suny.edu
Antioxidant Activity of Resveratrol-Chroman Hybrids
The antioxidant properties of resveratrol and its derivatives are well-documented. researchgate.net Hybrid molecules combining the structural features of resveratrol with other chemical entities, such as coumarins, have been synthesized and evaluated for their antioxidant potential. mdpi.comresearchgate.net These hybrids often exhibit excellent antioxidant activities, which are influenced by the number and position of hydroxyl groups on the molecular scaffold. mdpi.comresearchgate.net
For instance, a series of hydroxylated 3-phenylcoumarins, considered resveratrol-coumarin hybrids, were found to be very good antioxidants. mdpi.comresearchgate.net The antioxidant capacity of these compounds was confirmed through various assays that measure their ability to scavenge free radicals and inhibit reactive oxygen species. mdpi.comresearchgate.net Synthetic resveratrol-curcumin hybrid derivatives have also been developed and shown to act on antioxidant pathways. nih.gov
Table 2: Antioxidant Profile of Resveratrol-Coumarin Hybrids
| Compound Type | Key Antioxidant Feature | Observed Effect | Reference |
|---|---|---|---|
| Hydroxylated 3-phenylcoumarins | Dependent on the number and position of hydroxyl groups. | Excellent antioxidant activity and free radical scavenging capacity. | mdpi.comresearchgate.net |
| Prenylated Resveratrol | Modification of resveratrol structure through prenylation. | Demonstrated radical scavenging activity. | researchgate.net |
| Resveratrol-Curcumin Hybrids | Combines pharmacophoric fragments of resveratrol and curcumin. | Acts on antioxidant pathways. | nih.gov |
Antimicrobial Activity of Derivatives
Derivatives of this compound, particularly α-aminophosphonates, have been investigated for their antimicrobial properties. nih.govscilit.com Novel α-aminophosphonate derivatives incorporating quinoline (B57606) or quinolone and thiazole (B1198619) moieties have been synthesized and shown to possess antibacterial and antifungal activity. nih.gov The presence of specific functional groups, such as a coumarylthiazole moiety and a hydroxyl group on the quinoline ring, was found to enhance the inhibitory activity against various microbial strains. nih.gov
Furthermore, the synthesis of diethyl benzylphosphonate derivatives and their evaluation as potential antimicrobial agents have been reported. nih.gov Some of these compounds have shown selectivity and activity against specific bacterial strains like Escherichia coli. nih.gov Dihydrofuran derivatives bearing both phosphonyl and amidoxime (B1450833) groups have also been synthesized and exhibited moderate activity against parasites such as Leishmania amazonensis. mdpi.com The antifungal activity of phosphonate compounds has also been observed against various Phytophthora species. apsnet.org
Table 3: Antimicrobial Spectrum of this compound Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| α-Aminophosphonates with quinoline/quinolone and thiazole | Gram-positive and Gram-negative bacteria, Fungi (e.g., Candida albicans, Saccharomyces cerevisiae) | Some derivatives exhibited excellent antifungal inhibition. The presence of coumarylthiazole and hydroxyl groups enhanced activity. | nih.gov |
| Diethyl benzylphosphonates | Escherichia coli (K12 and R2 strains) | Showed selectivity and activity against specific E. coli strains. | nih.gov |
| Dihydrofuran derivatives with phosphonyl and amidoxime groups | Leishmania amazonensis (promastigote form) | Displayed moderate in vitro activity. | mdpi.com |
| Phosphonate Compounds | Phytophthora species | Potassium phosphonate was the most inhibitory against most isolates. | apsnet.org |
Enzyme Inhibitory Studies (e.g., protein tyrosine phosphatases)
Phosphonate derivatives have been designed as inhibitors of various enzymes, including phosphatases. A general strategy for developing inhibitors for protein tyrosine phosphatases (PTPs) involves creating a nonhydrolyzable phosphonate moiety that mimics the phosphate group of phosphotyrosine. nih.gov
A study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives demonstrated their inhibitory effect on acid phosphatase. semanticscholar.org The potency of these inhibitors was found to increase with the length of the alkyl chain. semanticscholar.org For example, hexadecyl derivatives were identified as potent mixed-type inhibitors of red kidney bean purple acid phosphatase (rkbPAP), while dodecyl derivatives acted as efficient noncompetitive inhibitors. semanticscholar.org The replacement of the diethyl phosphonate group with a phosphonate group had a minor effect on the inhibitory activity. semanticscholar.org
Table 4: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Mode of Inhibition | Key Findings | Reference |
|---|---|---|---|---|
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | Red Kidney Bean Purple Acid Phosphatase (rkbPAP) | Mixed and Noncompetitive | Inhibitory potency increases with alkyl chain length. Hexadecyl derivatives are most potent. | semanticscholar.org |
| Phosphonodifluoromethyl Phenylalanine (F2Pmp) containing peptides | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | The difluoromethyl group significantly increases affinity for the enzyme. | nih.gov |
Mechanistic Studies of Biological Interactions (excluding specific dosage)
The biological effects of this compound derivatives are underpinned by their interactions with specific molecular components within biological systems. Mechanistic studies have begun to elucidate these interactions, providing a foundation for understanding their therapeutic potential.
A key area of research has been the identification of specific enzymes that are inhibited by derivatives of this compound. One notable target is purple acid phosphatase (PAP) , a binuclear metallo-hydrolase implicated in bone resorption. semanticscholar.org The inhibition of human PAP is an attractive strategy for the development of anti-osteoporotic drugs.
In a study investigating a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives, these compounds were identified as effective inhibitors of red kidney bean PAP (rkbPAP), which serves as a model for the mammalian enzyme. semanticscholar.org Enzyme kinetic studies revealed that these derivatives act as potent inhibitors, with their efficacy showing a dependency on the length of the alkyl chain. This identification and the subsequent kinetic analysis validate PAP as a molecular target for this class of compounds.
Another identified target for a related benzylphosphonate derivative, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) , is lipoprotein lipase (B570770) (LPL) . nih.gov Metabolites of this compound were synthesized and evaluated for their ability to affect plasma triglyceride levels, an indirect measure of LPL activity. nih.gov This positions LPL as a molecular target for this derivative in the context of hyperlipidemia treatment. nih.gov
Furthermore, some organophosphonates have been shown to exhibit antimicrobial activity, suggesting that they may target essential enzymes or processes within bacteria. nih.gov While the specific molecular targets in these microorganisms have not been fully elucidated for this compound derivatives, the observed biological effects point towards interactions with key bacterial components.
The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate cellular pathways, leading to specific biological outcomes. For instance, a study on Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate , a complex phosphonate derivative, demonstrated its ability to influence cell cycle progression and induce apoptosis in cancer cells. nih.gov
Flow cytometry analysis revealed that this compound causes a G1 phase cell cycle arrest in the NB4 acute promyelocytic leukemia cell line. nih.gov At lower concentrations, it was found to induce cell differentiation, while at higher concentrations, it promoted apoptosis. nih.gov This suggests that the compound can modulate the complex cellular pathways that govern cell fate, pushing cancer cells towards either maturation or programmed cell death. The ability of this derivative to work in concert with All-Trans Retinoic Acid to enhance differentiation further underscores its role in cellular pathway modulation. nih.gov
The inhibition of purple acid phosphatase by diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives points to a modulation of pathways involved in bone metabolism. semanticscholar.org PAP is secreted by osteoclasts, the cells responsible for bone breakdown. By inhibiting this enzyme, these derivatives can interfere with the signaling and enzymatic processes that lead to bone resorption, a key pathway in the pathology of osteoporosis.
A clear SAR trend was observed in the study of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives as PAP inhibitors. The inhibitory potency of these compounds was found to increase with the length of the alkyl chain in the sulfonamide moiety. semanticscholar.org This suggests that the lipophilicity and the spatial extent of this part of the molecule are critical for effective binding to the enzyme. The study also noted that the replacement of the diethyl phosphonate group with a phosphonic acid had a minor negative impact on the inhibitory effect, indicating that the ester groups are not essential for the primary binding interaction with the enzyme's active site. semanticscholar.org
The following table summarizes the inhibitory constants (Ki) for some of these derivatives against red kidney bean PAP:
| Derivative | Alkyl Chain Length | Ki (μM) | Inhibition Type |
| Dodecyl derivative | 12 | - | Noncompetitive |
| Hexadecyl derivative | 16 | 1.1 | Mixed |
| Data sourced from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives as acid phosphatase inhibitors. semanticscholar.org |
In the context of antimicrobial activity, studies on various benzylphosphonate derivatives have begun to shed light on the structural requirements for this effect. While a comprehensive SAR for this compound derivatives is not yet available, the research on related compounds provides a foundation for future investigations into how modifications to the phenyl ring and the phosphonate group could enhance antimicrobial potency and selectivity. nih.gov
Role in Pharmaceutical Development (excluding specific dosage information)
The demonstrated biological activities of this compound derivatives have positioned them as promising scaffolds in pharmaceutical development. Their potential as enzyme inhibitors and modulators of cellular pathways opens up avenues for the design of novel therapeutic agents for a range of diseases.
The identification of these derivatives as potent inhibitors of purple acid phosphatase highlights their potential in the development of new treatments for bone disorders like osteoporosis. semanticscholar.org The favorable kinetic properties and the clear structure-activity relationships provide a strong starting point for medicinal chemistry efforts to optimize these compounds into clinical candidates.
Furthermore, the anticancer properties observed with related phosphonate derivatives suggest a role for this chemical class in oncology drug discovery. nih.govnih.gov The ability of one such derivative to induce differentiation and apoptosis in leukemia cells at different concentrations points towards a sophisticated mechanism of action that could be exploited for chemo-differentiation therapies. nih.gov
The investigation of a diethyl benzylphosphonate derivative, NO-1886, and its metabolites as lipoprotein lipase activators underscores the potential of this scaffold in developing drugs for metabolic disorders such as hypertriglyceridemia. nih.gov Although the metabolites showed lower potency than the parent compound, this research provides valuable insights into the biotransformation of these molecules and the structural features necessary for activity. nih.gov
The versatility of the this compound core structure allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. sigmaaldrich.com This adaptability makes it a valuable platform for the discovery of new drugs with novel mechanisms of action.
Vi. Environmental and Agricultural Chemistry Research Excluding Properties and Dosage
Role in Agrochemical Formulation Research
While Diethyl 4-methoxybenzylphosphonate is not typically an active pesticidal or herbicidal agent itself, its chemical structure as a phosphonate (B1237965) ester suggests a potential role as a component in advanced agrochemical formulations. Research in this area explores its utility as a synergist or as a building block for more complex agrochemicals.
Organophosphorus compounds are known to sometimes act as synergists, enhancing the efficacy of primary pesticides. google.com This synergistic action can occur through the inhibition of detoxifying enzymes, such as cytochrome P450 monooxygenases, within the target pests. google.com Although direct studies on this compound as a synergist are not widely published, its structural similarity to other organophosphorus synergists suggests a potential for such activity. The formulation of pesticides with synergists can lead to more effective pest control, particularly against resistant strains. google.comgoogle.com
The inclusion of organophosphorus compounds in herbicide formulations can also be strategic. cabidigitallibrary.org Formulations are complex mixtures designed to ensure the stability and effective delivery of the active ingredient. cabidigitallibrary.org While specific research on this compound in this context is limited, compounds of this class can be used as adjuvants or as precursors in the synthesis of more complex, active herbicidal molecules. mdpi.com
The use of synergistic compounds in pesticide formulations can have an indirect positive impact on crop yields by providing more effective and durable pest control. google.com By overcoming pest resistance mechanisms, synergistic formulations can help maintain the effectiveness of existing pesticides, thus protecting crops from pest-induced damage. google.com The development of resistance to organophosphate pesticides is a significant challenge in agriculture, and the exploration of new synergistic combinations is an ongoing area of research. google.com While not a direct measure, the potential of this compound to act as a synergist could contribute to strategies aimed at managing pest resistance and, consequently, safeguarding crop yields.
Environmental Fate and Degradation Studies
Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. For this compound, this involves studying its transformation and degradation through biological and light-induced processes.
The biotransformation of organophosphorus compounds in the environment is primarily driven by microbial degradation. ilo.orgoup.comnih.gov Microorganisms in soil and water can utilize these compounds as a source of phosphorus or carbon. nih.govresearchgate.net The primary pathway for the breakdown of phosphonate esters like this compound is expected to be hydrolysis. This process involves the cleavage of the P-O-C ester bonds, catalyzed by microbial enzymes such as phosphotriesterases, leading to the formation of the corresponding alcohol (ethanol) and 4-methoxybenzylphosphonic acid. oup.comnih.gov
Further degradation would likely involve the cleavage of the carbon-phosphorus (C-P) bond, a particularly stable linkage. msu.runih.gov Specialized microbial enzymes, such as C-P lyases, are capable of breaking this bond, ultimately mineralizing the organophosphorus compound to inorganic phosphate (B84403), which can then be assimilated by microorganisms and plants. msu.runih.gov The aromatic ring, 4-methoxybenzyl, would likely be further degraded through pathways common for aromatic compounds.
Table 1: Potential Biotransformation Steps of this compound
| Transformation Step | Description | Potential Products |
| Ester Hydrolysis | Cleavage of the diethyl phosphonate ester bonds by microbial phosphotriesterases. | Ethanol, 4-methoxybenzylphosphonic acid |
| C-P Bond Cleavage | Enzymatic cleavage of the carbon-phosphorus bond by C-P lyase. | Inorganic phosphate, Toluene derivatives |
| Aromatic Ring Cleavage | Degradation of the 4-methoxybenzyl moiety. | Various organic acids and eventually CO2 |
Photodegradation, or the breakdown of compounds by light, is another important environmental fate process. For aromatic compounds like this compound, absorption of UV radiation can lead to the excitation of electrons and subsequent chemical reactions. The presence of the methoxy (B1213986) group and the phosphonate group on the benzyl (B1604629) ring will influence the photochemical reactivity.
Potential photodegradation mechanisms could involve the cleavage of the benzylic C-P bond, leading to the formation of radical species that would subsequently react with other molecules in the environment. The aromatic ring itself can undergo photo-oxidation, leading to the formation of hydroxylated and other oxidized products, and eventual ring cleavage. The rate and products of photodegradation would be highly dependent on environmental conditions such as the intensity of sunlight, the presence of photosensitizing agents in the water or atmosphere, and the pH.
Analytical Methods for Detection and Quantification in Environmental Samples
The detection and quantification of this compound in environmental matrices such as soil and water require sensitive and specific analytical methods. The most common techniques employed for the analysis of organophosphorus compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification. nih.govnih.gov
Sample preparation is a critical step and typically involves extraction of the analyte from the environmental matrix using an organic solvent, followed by a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common clean-up technique.
For GC-MS analysis, the compound is volatilized and separated based on its boiling point and interaction with the GC column before being detected by the mass spectrometer. nih.gov Derivatization may sometimes be employed to enhance the volatility and thermal stability of the analyte. nih.gov
HPLC methods separate compounds in the liquid phase based on their polarity. nih.gov For phosphonates, ion-pair reversed-phase HPLC can be an effective technique, where a reagent is added to the mobile phase to form an ion pair with the analyte, allowing for its separation on a non-polar stationary phase. sigmaaldrich.comresearchgate.net Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). sigmaaldrich.com
Table 2: Analytical Methods for the Determination of this compound and Related Compounds
| Analytical Technique | Sample Matrix | Typical Separation Method | Detection Method |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Water | Capillary GC with a suitable stationary phase | Electron Ionization (EI) or Chemical Ionization (CI) Mass Spectrometry |
| High-Performance Liquid Chromatography (HPLC) | Water | Reversed-phase or Ion-Pair Reversed-Phase Chromatography | UV-Vis Detector or Mass Spectrometry (LC-MS) |
Vii. Emerging Research Areas and Future Outlook
Integration with Flow Chemistry and Automated Synthesis
The continuous manufacturing paradigm, embodied by flow chemistry, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and product consistency. While specific studies detailing the integration of Diethyl 4-methoxybenzylphosphonate into flow chemistry systems are not yet prevalent, the broader field of phosphonate (B1237965) synthesis is seeing a shift towards such technologies.
Microwave-assisted synthesis, a precursor to more advanced continuous flow technologies, has been successfully employed in the synthesis of phosphonate derivatives. For instance, the manganese-based free radical oxidative cyclization of a β-ketophosphonate, a related class of compounds, has been achieved under microwave irradiation, suggesting the potential for similar energy-efficient and rapid syntheses involving this compound. mdpi.com Such methods often translate well to flow reactor setups, where precise control over reaction time and temperature can be achieved.
Furthermore, the development of novel catalytic systems, such as the use of palladium catalysts for the cross-coupling of H-phosphonate diesters with aryl halides, presents opportunities for adaptation to automated synthesis platforms. organic-chemistry.org These platforms, which combine robotic handling with real-time reaction monitoring, could leverage the reactivity of this compound for the high-throughput synthesis of compound libraries for drug discovery and materials science research. The development of a synthetic method for diethyl methyl-phosphonite, a related compound, involves a multi-step process that could be streamlined through automation. google.com
Nanotechnology and Material Science Applications (excluding flame retardants and plasticizers)
The utility of this compound extends into the realm of material science, where it serves as a building block for advanced materials with tailored properties. chemimpex.com While its application as a flame retardant or plasticizer is a more traditional role for phosphonates, emerging research is focused on more specialized applications.
One area of interest is in the development of organic light-emitting diodes (OLEDs). A related compound, Diethyl-4-methylbenzylphosphonate, has been used in studies on the effects of functional groups on the performance of blue OLEDs, highlighting the potential role of the phosphonate moiety in tuning the electronic and photophysical properties of organic materials. sigmaaldrich.com The methoxy (B1213986) group in this compound could further influence these properties through its electron-donating nature.
While direct applications in nanotechnology are still in their nascent stages, the phosphonate group is well-known for its ability to bind to metal oxide surfaces. This property is widely exploited for the surface functionalization of nanoparticles, such as titanium dioxide and zinc oxide, to improve their dispersibility in various media and to impart specific functionalities. Although not explicitly documented for this compound, its structure suggests potential as a surface-modifying agent for nanoparticles, opening avenues for its use in catalysis, sensing, and biomedical imaging.
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis and use of organophosphorus compounds. For the synthesis of benzyl (B1604629) phosphonates, a sustainable and efficient protocol has been developed using a potassium iodide/potassium carbonate (KI/K2CO3) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method avoids the use of volatile and toxic organic solvents and proceeds at room temperature, offering a greener alternative to traditional synthetic routes.
Another green approach involves the use of visible-light-mediated reactions. A study on the phosphonylation of alkyl and aryl hydrazines to form phosphonates utilized zinc phthalocyanine (B1677752) as a photocatalyst under visible light, providing an energy-efficient pathway that avoids harsh reagents. rsc.org The development of such photoredox catalytic methods for the synthesis of this compound could significantly improve its environmental footprint.
Furthermore, the use of microwave irradiation in the synthesis of related phosphonate derivatives not only accelerates reaction times but also often leads to cleaner reactions with higher yields, reducing the need for extensive purification and minimizing waste. mdpi.com The adoption of these green methodologies for the industrial-scale production of this compound would be a significant step towards more sustainable chemical manufacturing.
Interdisciplinary Research with Biology and Medicine
This compound is a key reactant in the synthesis of a variety of biologically active molecules, demonstrating its importance in medicinal chemistry and drug discovery. Its structural components can be found in compounds designed to interact with biological systems, leading to therapeutic effects.
One of the most significant applications of this compound is in the synthesis of stilbenoid derivatives with neuroprotective activity. sigmaaldrich.com Stilbenoids are a class of natural compounds known for their diverse pharmacological properties, and the incorporation of the phosphonate group can enhance their efficacy and bioavailability. Similarly, this compound is used to create resveratrol-chroman hybrids, which exhibit potent antioxidant activity, and resveratrol (B1683913) fatty alcohols that can modulate neuroinflammation and influence the differentiation of neural stem cells. sigmaaldrich.com The total synthesis of neuroprotective agents like (+)-Lycibarbarine A and B has been a subject of research, highlighting the importance of developing synthetic routes to such compounds. nih.gov
The versatility of this compound is further underscored by its use in the preparation of potential antimicrobial and antimalarial agents. sigmaaldrich.comnih.gov For instance, diethyl benzylphosphonate derivatives have been synthesized and evaluated for their antimicrobial activity against Escherichia coli, showing promise as potential alternatives to conventional antibiotics. nih.gov In the fight against parasitic diseases, a novel dihydrofuran derivative synthesized from a related phosphonate showed in vitro activity against Leishmania amazonensis. mdpi.com
Patent Landscape Analysis and Academic Implications
An analysis of the patent landscape provides valuable insights into the commercial interest and industrial applications of a chemical compound. For this compound, patent information is available through databases such as the World Intellectual Property Organization (WIPO), as indicated by its PubChem entry. nih.gov A search on PATENTSCOPE reveals patents related to this chemical structure, covering a range of applications. nih.gov
For instance, patents have been filed for the synthesis of pyridine (B92270) derivatives that incorporate the diethyl phosphonate moiety, with these compounds being investigated as thrombin receptor inhibitors. justia.com This highlights the perceived value of phosphonate-containing molecules in the pharmaceutical industry. The academic research that underpins these patents often focuses on developing novel synthetic methods and exploring the structure-activity relationships of these compounds.
Q & A
Q. 1.1. What are the primary synthetic routes for preparing diethyl 4-methoxybenzylphosphonate, and how are reaction conditions optimized?
this compound is typically synthesized via the Arbuzov reaction or Michaelis-Becker reaction , where a benzyl halide reacts with triethyl phosphite. Key parameters include:
- Temperature control : Reactions often proceed at 80–120°C under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Catalyst selection : Sodium iodide or palladium catalysts may accelerate nucleophilic substitution steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation (boiling point ~151°C) ensures high purity (>95%) .
Q. 1.2. How is this compound characterized to confirm structural integrity?
Standard characterization methods include:
- NMR spectroscopy : P NMR shows a singlet near δ 25–30 ppm for the phosphonate group, while H NMR reveals resonances for methoxy (δ 3.8 ppm) and ethoxy (δ 1.3–4.1 ppm) groups .
- Mass spectrometry : Molecular ion peaks at m/z 244 (M) and fragment ions at m/z 137 (benzylphosphonate) confirm the structure .
- FT-IR : Peaks at 1240–1260 cm (P=O stretch) and 1020–1050 cm (P-O-C stretch) are diagnostic .
Q. 1.3. What safety precautions are critical when handling this compound?
- Hazard profile : Classified as H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritant). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
- Storage : Stable at room temperature in sealed containers away from oxidizing agents .
Advanced Research Questions
Q. 2.1. How does this compound act as a Horner-Wadsworth-Emmons reagent in olefination reactions?
The compound serves as a phosphonate-based ylide precursor for constructing carbon-carbon double bonds.
- Mechanism : Deprotonation with strong bases (e.g., NaH) generates a stabilized ylide, which reacts with aldehydes to form stilbenes or benzofurans with high E-selectivity .
- Case study : In the synthesis of viniferifuran, microwave-assisted reaction (120°C, THF, 30 min) with NaH yielded 80% of the desired product .
- Limitations : Steric hindrance from the 4-methoxy group may reduce reactivity in bulky substrates .
Q. 2.2. What strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
Discrepancies in catalytic activity (e.g., Suzuki-Miyaura vs. Stille coupling) arise from:
- Metal coordination : Pd(0) catalysts favor phosphonate ligation, but competing coordination by the methoxy group can inhibit reactivity .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance ylide stability, while protic solvents (ethanol) may deactivate the catalyst .
- Additives : Silver oxide or cesium carbonate improves yields by scavenging halide ions .
Q. 2.3. How does this compound interact with enzymatic systems, such as phosphotriesterases?
Structural analogs (e.g., diethyl 4-methylbenzylphosphonate) bind to the binuclear zinc center of phosphotriesterase via the phosphoryl oxygen (3.5 Å from Zn).
- Mechanistic insight : The hydroxide bridge between zinc ions acts as a nucleophile, cleaving the phosphoester bond. The 4-methoxy group occupies a hydrophobic pocket, reducing hydrolysis rates compared to paraoxon .
- Implications : This interaction informs the design of enzyme inhibitors for pesticide detoxification .
Q. 2.4. What advanced analytical techniques quantify trace impurities in this compound?
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) detect residual benzyl chloride (<0.1%) and phosphite byproducts .
- ICP-OES : Measures heavy metal contaminants (e.g., Pd <5 ppm) from catalytic steps .
- X-ray crystallography : Resolves stereochemical ambiguities in phosphonate derivatives .
Q. 2.5. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT calculations : Simulate transition states for ylide formation (activation energy ~25 kcal/mol) and predict regioselectivity in olefinations .
- Docking studies : Model interactions with phosphotriesterase active sites to optimize inhibitor design .
- QSPR models : Correlate substituent effects (e.g., electron-donating methoxy) with reaction rates in diverse media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
